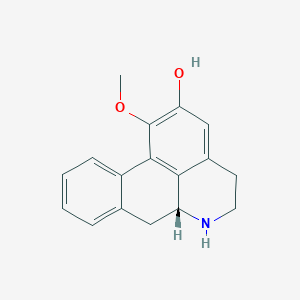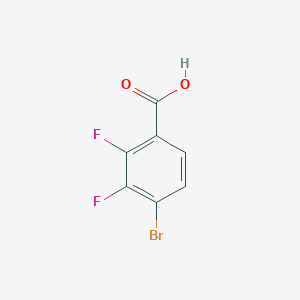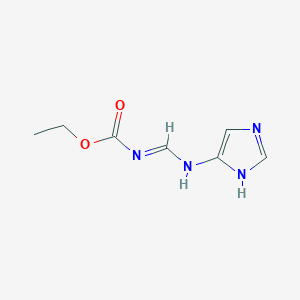
Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate, also known as EIMC, is a chemical compound that has been widely studied for its potential applications in scientific research. EIMC is a versatile compound that can be synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its potential anti-cancer properties, Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate has also been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate in lab experiments is its versatility. It can be synthesized using various methods and has been shown to have a range of biochemical and physiological effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for the study of Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate. One area of research that has shown promise is in the development of new treatments for cancer. Further studies are needed to fully understand its mechanism of action and to determine its potential efficacy as a cancer treatment. Other potential future directions include studying its effects on oxidative stress-related diseases and inflammatory diseases.
Métodos De Síntesis
Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate can be synthesized using various methods, including the reaction of ethyl carbamate with imidazole-1-carboxaldehyde in the presence of a catalyst. Another method involves the reaction of ethyl carbamate with 1,2-diaminobenzene in the presence of a reducing agent. Both methods have been shown to produce high yields of Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate.
Aplicaciones Científicas De Investigación
Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate has been widely studied for its potential applications in scientific research. One area of research that has shown promise is in the development of new treatments for cancer. Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further study.
Propiedades
Número CAS |
145837-41-8 |
|---|---|
Nombre del producto |
Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate |
Fórmula molecular |
C7H10N4O2 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
ethyl N-[(E)-1H-imidazol-5-yliminomethyl]carbamate |
InChI |
InChI=1S/C7H10N4O2/c1-2-13-7(12)11-5-10-6-3-8-4-9-6/h3-5H,2H2,1H3,(H,8,9)(H,10,11,12) |
Clave InChI |
LXHJNNVTAZALHT-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)/N=C/NC1=CN=CN1 |
SMILES |
CCOC(=O)NC=NC1=CN=CN1 |
SMILES canónico |
CCOC(=O)N=CNC1=CN=CN1 |
Sinónimos |
Carbamic acid, [(1H-imidazol-4-ylamino)methylene]-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



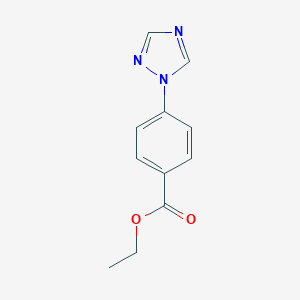
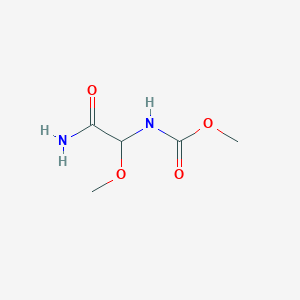
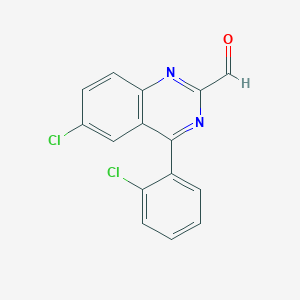


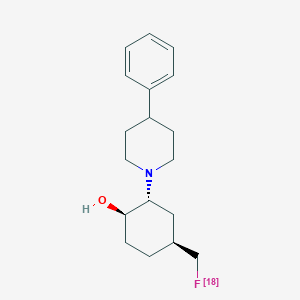

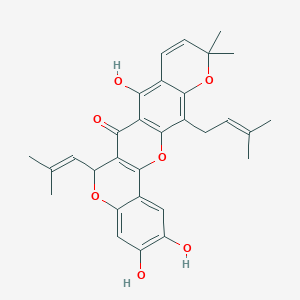



![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)
